molecular formula C15H17NO3 B2571207 Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate CAS No. 853751-79-8

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Cat. No. B2571207
CAS RN: 853751-79-8
M. Wt: 259.305
InChI Key: IDAFEOWAKIMFSP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, also known as ETQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ETQ is a quinoline derivative that has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Apoptosis and Cytotoxicity in Human Lymphocytes

Research has explored the cytotoxicity of ethoxyquin salts, which share structural similarities with Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate. These studies aimed at evaluating potential preservatives, focusing on their effects on human cultured lymphocytes. Compounds like ethoxyquin ascorbate, ethoxyquin hexanoate, and ethoxyquin salicylate showed decreased cell viability and increased numbers of apoptotic cells at higher concentrations, highlighting their impact on cellular health (Blaszczyk & Skolimowski, 2007).

Synthesis and Reactivity of Quinoline Derivatives

Research has been conducted on the synthesis and reactivity of various quinoline derivatives, including those similar to this compound. One study described the preparation of Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate through the reaction of vinylcuprate, demonstrating the versatility of quinolines in chemical synthesis (Guillou et al., 1998).

Antioxidant Properties and Safety Evaluation

Ethoxyquin, another compound structurally related to this compound, is widely used as an antioxidant in animal feed. Studies have focused on its safety, showing some harmful effects in animals and people exposed to it, prompting further research into its toxicity and the search for new antioxidants based on its backbone (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Antimicrobial Applications

The synthesis of compounds like Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and their derivatives have shown significant to moderate antimicrobial activity against various bacteria and fungi, indicating the potential of quinoline derivatives in antimicrobial applications (Abdel-Mohsen, 2014).

properties

IUPAC Name

ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAFEOWAKIMFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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